molecular formula C9H9N3 B1661273 1-(1-Azidoethenyl)-4-methylbenzene CAS No. 89108-49-6

1-(1-Azidoethenyl)-4-methylbenzene

Cat. No.: B1661273
CAS No.: 89108-49-6
M. Wt: 159.19 g/mol
InChI Key: VEKDDHYCIOYPHJ-UHFFFAOYSA-N
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Description

1-(1-Azidoethenyl)-4-methylbenzene (CAS 131052-78-3) is a specialized organic compound belonging to the vinyl azide class, with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Vinyl azides like this are valuable precursors due to their rich reactivity, which includes functioning as electrophiles or undergoing cyclization to form key intermediates such as 2H-azirines . For instance, recent advancements in electrochemical synthesis have demonstrated that vinyl azides can react with benzyl amines to yield 1,2,4-trisubstituted imidazoles, a privileged structural motif found in many pharmaceuticals and natural products . This electrochemical method offers a metal-free and stoichiometric-oxidant-free pathway, highlighting the utility of such reagents in modern, sustainable chemistry . As a reactive azide, appropriate safety precautions must be observed. This product is intended for research applications in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. It is recommended to store the compound in a dark place under an inert atmosphere, preferably in a freezer at -20°C .

Properties

IUPAC Name

1-(1-azidoethenyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKDDHYCIOYPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520249
Record name 1-(1-Azidoethenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89108-49-6
Record name 1-(1-Azidoethenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on the Benzene Ring

The reactivity and stability of vinyl azides are significantly influenced by substituents on the benzene ring. Below is a comparison with key analogues from and other sources:

Compound Name Substituent Molecular Formula Key Properties/Effects
1-(1-Azidoethenyl)-4-methylbenzene (1b) 4-CH₃ C₉H₉N₃ Electron-donating CH₃ enhances ring stability; moderate steric hindrance
1-(1-Azidoethenyl)-4-fluorobenzene (1f) 4-F C₈H₆FN₃ Electron-withdrawing F increases azide reactivity; polar C-F bond influences solubility
1-(1-Azidoethenyl)-4-methoxybenzene (1e) 4-OCH₃ C₉H₉N₃O Strong electron-donating OCH₃ stabilizes intermediates in electrochemical reactions
1-(1-Azidoethenyl)-4-bromobenzene (1g) 4-Br C₈H₆BrN₃ Heavy atom effect (Br) may alter photophysical properties; bulky Br increases steric hindrance
1-(Azidomethyl)-4-methylbenzene CH₂N₃ C₈H₉N₃ Benzyl azide (not vinyl); lower strain but slower cycloaddition kinetics compared to vinyl azides

Key Observations :

  • Electron-withdrawing groups (e.g., F, Br) increase azide reactivity, favoring rapid cycloaddition but risking instability .
  • Steric Effects : Bulky substituents like tert-butyl (e.g., 1c in ) or bromine hinder access to the azide group, impacting reaction rates in sterically demanding processes.
  • Positional Isomerism : Meta-substituted derivatives (e.g., 1d in : 3-CH₃) exhibit distinct electronic profiles compared to para-substituted analogues, altering regioselectivity in reactions .

Comparison with Benzyl Azides

Benzyl azides, such as 1-(Azidomethyl)-4-methylbenzene (CAS 17271-89-5, ), differ in azide placement (methylene vs. ethenyl):

  • Reactivity : Vinyl azides (e.g., 1b) exhibit higher strain due to the conjugated double bond, accelerating reactions like Huisgen cycloaddition. Benzyl azides are less strained but require harsher conditions for similar transformations .
  • Synthesis : Both classes are synthesized via halide-azide substitution, but vinyl azides require dibromide intermediates from styrenes, adding a synthetic step .

Chiral and Aliphatic Analogues

  • 1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS 1388047-49-1, ): Features a chiral center and chlorine substituent. The chlorine’s electronegativity may enhance dipole interactions, while chirality introduces enantioselectivity in asymmetric syntheses.
  • Aliphatic Azides (e.g., 1-azido-2-(2-iodoethoxy)ethane, ): Lack aromatic stabilization, leading to lower thermal stability but higher flexibility in polymer chemistry.

Preparation Methods

Substitution Reactions via Halogen Displacement

A prominent synthetic route involves sequential substitution reactions, as detailed in the Chinese patent CN111393335A. This two-step process converts 2-bromoethanol into the target compound through intermediate formation and subsequent sulfonylation:

Reaction Pathway

  • Synthesis of Intermediate 3 :

    • Reactants : 2-Bromoethanol and sodium azide (NaN₃) in a 1:1.2 molar ratio.
    • Conditions : Reflux in purified water at 100°C for 12 hours.
    • Workup : Extraction with dichloromethane (DCM), drying over anhydrous MgSO₄, and concentration under reduced pressure.
  • Formation of Target Product :

    • Reactants : Intermediate 3 reacts with p-toluenesulfonyl chloride (TsCl) in DCM.
    • Catalyst : Triethylamine (TEA) in a 1.4:1 molar ratio to TsCl.
    • Conditions : Stirring at room temperature for 12 hours, followed by NaOH wash and column chromatography.
Key Data (Example Scale)
Step Reactant Equivalents Solvent Temperature Time Yield*
S1 2-Bromoethanol 1.0 H₂O 100°C 12 h ~75%
S2 Intermediate 3 1.0 DCM RT 12 h ~68%

*Yields estimated based on patent examples.

Advantages :

  • High atom economy (100%) and scalability for industrial production.
  • Utilizes cost-effective reagents like sodium azide.

Limitations :

  • Prolonged reaction times (24 hours total).
  • Requires hazardous solvents (DCM) and careful handling of azides.

Enantioselective Cycloaddition of Vinyl Azides

The copper-catalyzed asymmetric cycloaddition, reported by Nature Communications, offers a stereocontrolled route to chiral azides. This method employs α-aryl vinyl azides and unsaturated keto esters under mild conditions:

Reaction Mechanism

  • Catalyst System : Cu(II)/BOX (bis-oxazoline) complex.
  • Key Step : Inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction.
  • Outcome : Chiral azido dihydropyrans with >90% enantiomeric excess (ee).
Representative Substrates and Selectivity
Entry Vinyl Azide Dienophile ee (%)
1 α-Phenylvinyl azide Ethyl vinyl ketone 94
2 α-Naphthylvinyl azide Methyl acrylate 97
3 Cyclohexenyl azide Cyclopentenone 91

Data adapted from.

Advantages :

  • Broad substrate scope with excellent stereocontrol.
  • Mild conditions (room temperature to 60°C) and short reaction times (<24 h).

Challenges :

  • Requires specialized chiral ligands (BOX derivatives).
  • Limited industrial adoption due to catalyst cost.

Thermal Cyclization in Green Solvents

Recent studies highlight solvent-dependent thermal cyclization for synthesizing 2H-azirines from 1-(1-azidovinyl)-4-methylbenzene. While this method primarily consumes the compound rather than producing it, optimization insights inform retro-synthetic strategies:

Solvent Screening Results

Solvent Boiling Point Reaction Time Conversion
Toluene 110°C 1.5 h 100%
2-MeTHF 80°C 4.0 h 100%
CPME 106°C 45 min 100%

Data from.

Implications :

  • CPME (cyclopentyl methyl ether) emerges as a sustainable alternative to toluene, offering faster kinetics and lower toxicity.
  • Retro-engineering this process could aid in designing azide-stable reaction conditions for synthesis.

Alternative Synthetic Approaches

Literature surveys identify additional routes, though detailed protocols remain proprietary or under development:

  • Nucleophilic Azidation : Direct displacement of vinyl halides with NaN₃ in polar aprotic solvents.
  • Cross-Metathesis : Olefin metathesis of styrenyl azides with methyl-substituted alkenes, catalyzed by Grubbs-type complexes.
Comparative Analysis of Methods
Method Yield Range Stereoselectivity Scalability
Substitution 60–75% None High
Cycloaddition 70–90% High (up to 97% ee) Moderate
Cross-Metathesis ~50% Low Low

Q & A

Q. Table 1: Solvent Effects on Thermal Cyclization of this compound

SolventTemperature (°C)Yield (%)Major Product
Toluene110722H-azirine
2-MeTHF80852H-azirine
CPME9078NH-aziridine
Adapted from .

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
FT-IRAzide (~2100 cm⁻¹), C=C (~1600 cm⁻¹)
¹H NMRMethyl (δ 2.3 ppm), Ethenyl (δ 5–6 ppm)
¹³C NMRAromatic carbons (δ 120–140 ppm)

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